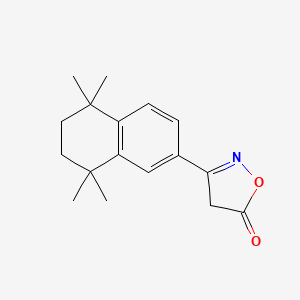
3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4H-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4H-1,2-oxazol-5-one is a synthetic organic compound known for its unique structural properties. This compound features a naphthalene core substituted with tetramethyl groups and an oxazole ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4H-1,2-oxazol-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4H-1,2-oxazol-5-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4H-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4H-1,2-oxazol-5-one stands out due to its unique structural features and reactivity. Similar compounds include:
- 2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid
These compounds share structural similarities but differ in their functional groups and reactivity, making each unique in its applications and properties.
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H21NO2/c1-16(2)7-8-17(3,4)13-9-11(5-6-12(13)16)14-10-15(19)20-18-14/h5-6,9H,7-8,10H2,1-4H3 |
Clave InChI |
DIFBCVXFNMEAKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)C3=NOC(=O)C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)


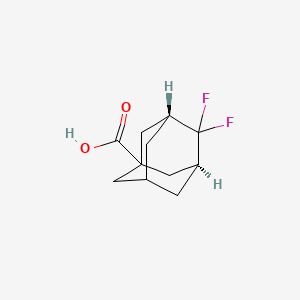
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)

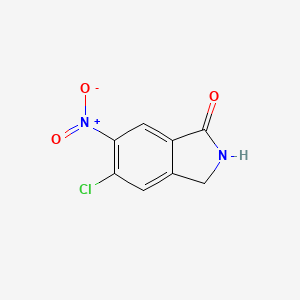
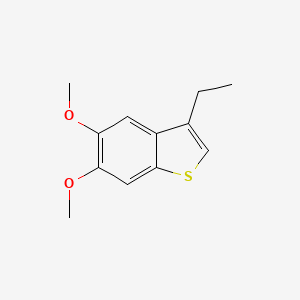
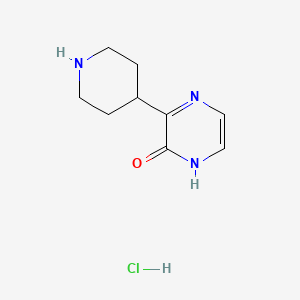
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)

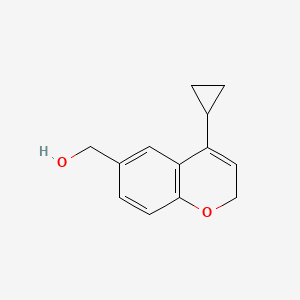
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
